2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine
Overview
Description
2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system combining an imidazo[1,2-a]pyridine core with a naphthalene moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with naphthaldehyde, followed by cyclization. One common method includes:
Condensation Reaction: 2-aminopyridine reacts with naphthaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under basic conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial synthesis often employs similar routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, typically using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its luminescent properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation or cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the naphthalene moiety.
Imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
Properties
IUPAC Name |
2-naphthalen-2-ylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c1-2-6-14-11-15(9-8-13(14)5-1)16-12-19-10-4-3-7-17(19)18-16/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMQWLFOKMOGLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN4C=CC=CC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347164 | |
Record name | ST50780729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38922-71-3 | |
Record name | ST50780729 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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